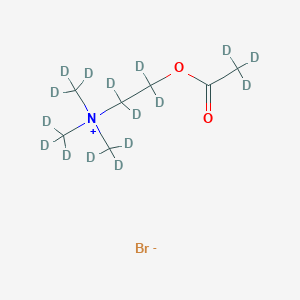
Acetylcholine-D16 bromide
概要
説明
Acetylcholine-D16 bromide: is a deuterated form of acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in the field of neurochemistry .
作用機序
- Their role is to mediate cholinergic signaling, affecting processes such as muscle contraction, glandular secretion, and neurotransmission .
- Acetylcholine-D16 bromide affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of acetylcholine-D16 bromide typically involves the deuteration of choline, followed by its reaction with acetyl bromide. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the compound .
Industrial Production Methods: : Industrial production of this compound involves large-scale deuteration processes, often using deuterium gas or deuterated solvents. The process is optimized to achieve high yields and purity, ensuring the compound’s suitability for research and pharmaceutical applications .
化学反応の分析
Types of Reactions: : Acetylcholine-D16 bromide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for studying the compound’s behavior and interactions in biological systems .
Common Reagents and Conditions
Hydrolysis: Typically carried out using water or aqueous solutions under acidic or basic conditions.
Oxidation: Often involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Can be achieved using nucleophiles such as hydroxide ions or amines.
Major Products: : The major products formed from these reactions include deuterated choline and acetate derivatives, which are useful for further biochemical studies .
科学的研究の応用
Acetylcholine-D16 bromide is widely used in scientific research due to its stability and isotopic labeling. Its applications include:
Neurochemistry: Studying neurotransmitter dynamics and receptor interactions.
Pharmacology: Investigating the effects of drugs on cholinergic systems.
Medical Research: Exploring the role of acetylcholine in diseases like Alzheimer’s and Parkinson’s
類似化合物との比較
Similar Compounds
Methantheline bromide: A synthetic compound that blocks acetylcholine receptors.
Darifenacin: A muscarinic antagonist used to treat urinary incontinence.
Scopolamine: Used for motion sickness and as a preoperative medication.
Uniqueness: : Acetylcholine-D16 bromide’s uniqueness lies in its deuterated structure, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for research compared to its non-deuterated counterparts .
特性
IUPAC Name |
[1,1,2,2-tetradeuterio-2-(2,2,2-trideuterioacetyl)oxyethyl]-tris(trideuteriomethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHGKSPCAMLJDC-ZHEXTGARSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


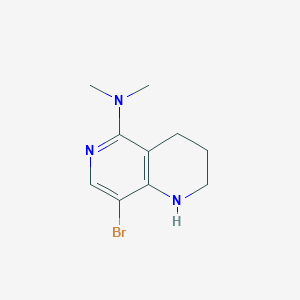
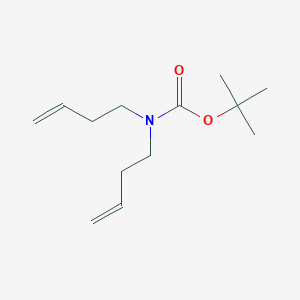
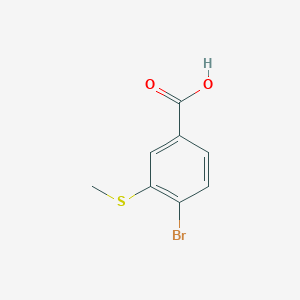
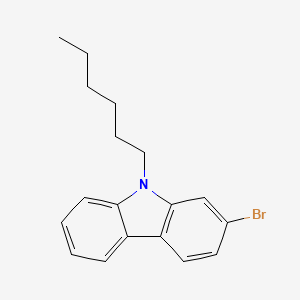
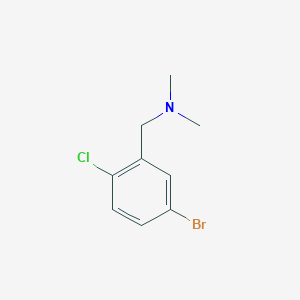
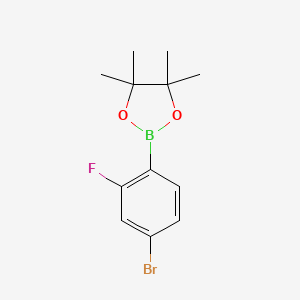
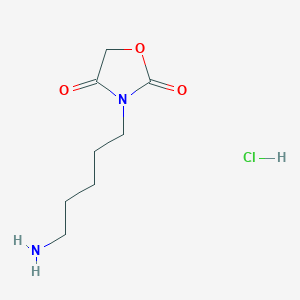

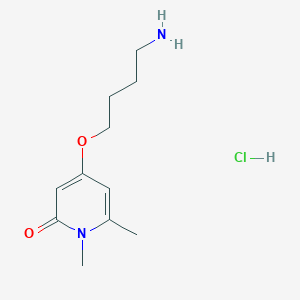
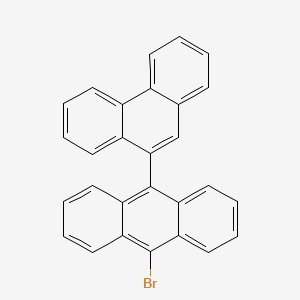


![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)

